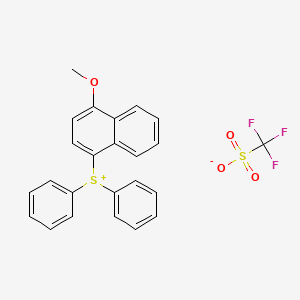
(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEMP020 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TEMP020 typically involves a multi-step process that includes the preparation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to further reactions, such as cyclization or functional group modifications, to yield TEMP020. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of TEMP020 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
TEMP020 undergoes several types of chemical reactions, including:
Oxidation: TEMP020 can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of TEMP020 can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced compounds.
Substitution: TEMP020 can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
The common reagents used in the reactions of TEMP020 include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of TEMP020 include oxidized derivatives, reduced compounds, and substituted products. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and properties.
Scientific Research Applications
TEMP020 has a wide range of applications in scientific research, including:
Chemistry: TEMP020 is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: TEMP020 is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: TEMP020 has potential therapeutic applications and is being studied for its effects on various biological pathways.
Industry: TEMP020 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of TEMP020 involves its interaction with specific molecular targets and pathways. TEMP020 can bind to enzymes and proteins, altering their activities and functions. The exact molecular targets and pathways depend on the specific application and context in which TEMP020 is used. Studies have shown that TEMP020 can modulate signaling pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
TEMP020 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include TEMP010 and TEMP030, which share some structural similarities but differ in their reactivity and applications. TEMP020 stands out for its stability and versatility, making it a preferred choice for various research and industrial applications.
Conclusion
TEMP020 is a versatile and valuable compound with a wide range of applications in scientific research and industry
Properties
Molecular Formula |
C24H19F3O4S2 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)-diphenylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H19OS.CHF3O3S/c1-24-22-16-17-23(21-15-9-8-14-20(21)22)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19;2-1(3,4)8(5,6)7/h2-17H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
PXIVOQOPGZGSCE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















